molecular formula C23H34N2O3 B6942856 N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide

Cat. No.: B6942856
M. Wt: 386.5 g/mol
InChI Key: DKNCDMCIKAJYNB-UHFFFAOYSA-N
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Description

N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a benzoyl group, and a cyclopentylacetamide moiety, making it a structurally complex molecule with interesting chemical properties.

Properties

IUPAC Name

N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-3-17(2)28-21-10-8-19(9-11-21)23(27)25-14-12-20(13-15-25)24-22(26)16-18-6-4-5-7-18/h8-11,17-18,20H,3-7,12-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNCDMCIKAJYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride in the presence of a base like pyridine.

    Attachment of the Butan-2-yloxy Group: This step involves the etherification of the benzoyl group with butan-2-ol, typically using an acid catalyst.

    Formation of the Cyclopentylacetamide Moiety: The final step involves the amidation of the piperidine intermediate with cyclopentylacetic acid, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as a receptor modulator or enzyme inhibitor, which could be explored for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex molecular structure.

Mechanism of Action

The mechanism of action of N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The piperidine ring and benzoyl group are common motifs in bioactive molecules, suggesting potential interactions with neurotransmitter receptors or other protein targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide: Similar structure but with a methoxy group instead of a butan-2-yloxy group.

    N-[1-(4-chlorobenzoyl)piperidin-4-yl]-2-cyclopentylacetamide: Contains a chlorobenzoyl group, which may alter its reactivity and biological activity.

Uniqueness

N-[1-(4-butan-2-yloxybenzoyl)piperidin-4-yl]-2-cyclopentylacetamide is unique due to the presence of the butan-2-yloxy group, which can influence its lipophilicity and binding interactions. This structural feature may confer distinct pharmacokinetic properties and biological activities compared to its analogs.

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